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molecular formula C7H5ClN2S B128024 2-Amino-4-chlorobenzothiazole CAS No. 19952-47-7

2-Amino-4-chlorobenzothiazole

Cat. No. B128024
M. Wt: 184.65 g/mol
InChI Key: OEQQFQXMCPMEIH-UHFFFAOYSA-N
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Patent
US08759336B2

Procedure details

The phenylthiourea (6.00 g, 32.16 mmol) was dissolved in CHCl3 (150 mL) and cooled to 0° C. with an ice bath. To this mixture was added a solution of Br2 (1.6 mL, 32.2 mmol) in CHCl3 (100 mL) dropwise over 30 min. After the addition, the mixture was stirred at 0° C. for 1 h, then allowed to warm to rt. the reaction was refluxed for 3 h to 4 h than allowed to cool to room temperature. The organic solvent was removed and the residue was washed with sulfurous acid. The residue was then neutralized with liquid ammonia. The solid was filtered off, washed with watyer and recrystallized from EtOH.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.BrBr.C(Cl)(Cl)[Cl:14]>>[Cl:14][C:6]1[C:1]2[N:7]=[C:8]([NH2:10])[S:9][C:2]=2[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=S)N
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 3 h to 4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed
WASH
Type
WASH
Details
the residue was washed with sulfurous acid
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with watyer
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=CC2=C1N=C(S2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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